甲磺隆

概述

描述

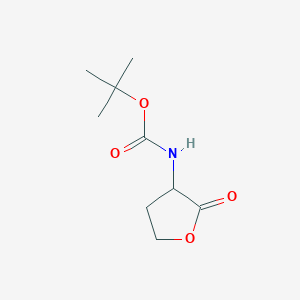

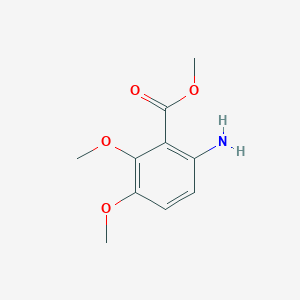

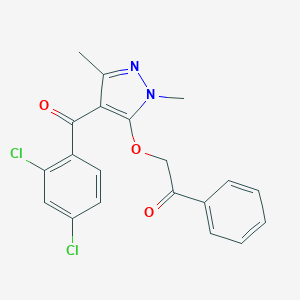

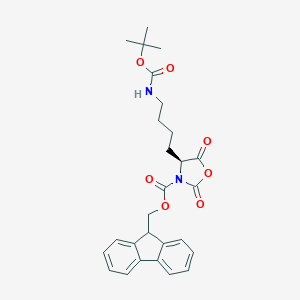

Metosulam is a synthetic herbicide belonging to the triazolopyrimidine sulfonanilide family. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in cereals and other crops. The chemical formula of Metosulam is C₁₄H₁₃Cl₂N₅O₄S, and its molecular mass is 418.26 g/mol .

科学研究应用

Metosulam has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of triazolopyrimidine sulfonanilides.

Biology: Investigated for its effects on plant physiology and cellular processes.

Medicine: Studied for its potential use as a lead compound in the development of new pharmaceuticals.

Industry: Employed in agricultural research to develop new herbicides and improve crop protection strategies

作用机制

Target of Action

Metosulam, a sulfonylurea herbicide , primarily targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .

Mode of Action

Metosulam inhibits the ALS enzyme, thereby disrupting the synthesis of these essential amino acids . This inhibition leads to a halt in cell division and growth, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Metosulam is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, Metosulam disrupts this pathway, leading to a deficiency of these amino acids and a subsequent halt in protein synthesis and plant growth .

Pharmacokinetics

Metosulam is rapidly absorbed in various organisms, with a reported absorption rate of 20% in dogs and mice . .

Result of Action

The inhibition of the ALS enzyme by Metosulam leads to a series of physiological effects in plants. These include a decrease in the mitotic index, an increase in chromosomal aberrations frequency, and an adverse effect on seedling growth . Additionally, Metosulam affects the content of soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigments, all of which decrease with increasing herbicide concentration and treatment duration .

Action Environment

The efficacy and stability of Metosulam can be influenced by various environmental factors. For instance, the herbicide’s effectiveness may decrease if rain occurs within two hours of application . Furthermore, under cold, wet, or stressful conditions, weeds may become more tolerant, and crops less tolerant, of the herbicide . Therefore, the timing and environmental conditions of Metosulam application are crucial for its optimal efficacy.

生化分析

Biochemical Properties

Metosulam interacts with various enzymes, proteins, and other biomolecules in plants. It has been observed to affect the mitotic cell division, frequency of mitotic phases, and chromosomes in root meristems . The biochemical parameters such as soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content are significantly affected by Metosulam .

Cellular Effects

Metosulam influences cell function by affecting the growth, photosynthetic pigments, organic solutes, and the activity of antioxidant enzymes . It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Metosulam exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause chromosomal anomalies like chromosomal bridges and breaks, indicating a mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metosulam change over time. It has been observed that with increasing concentration and duration of Metosulam, the mitotic index decreases and chromosomal aberrations frequency increases . At the highest concentration used for 24 hours, complete inhibition of cell division was observed .

Metabolic Pathways

Metosulam is involved in several metabolic pathways in plants. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

Metosulam is synthesized through a series of organic reactions involving the formation of triazolopyrimidine and sulfonanilide moieties. The synthesis typically starts with the preparation of 2,6-dichloro-3-methylphenylamine, which is then reacted with various reagents to form the triazolopyrimidine ring. The final step involves the sulfonation of the triazolopyrimidine intermediate to produce Metosulam .

Industrial Production Methods

Industrial production of Metosulam involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product. The synthesis is carried out in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure compound .

化学反应分析

Types of Reactions

Metosulam undergoes various chemical reactions, including:

Oxidation: Metosulam can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert Metosulam to its corresponding amines.

Substitution: Metosulam can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Metosulam is compared with other triazolopyrimidine sulfonanilide herbicides such as:

- Pyroxsulam

- Florasulam

- Diclosulam

- Flumetsulam

Uniqueness

Metosulam is unique due to its specific chemical structure, which provides a broad spectrum of activity against various broad-leaved weeds. It also exhibits high selectivity, making it suitable for use in different crops without causing significant damage to the crops themselves .

属性

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPMIFEKOFHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047544 | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 20 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139528-85-1 | |

| Record name | Metosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139528-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Metosulam?

A1: Metosulam is a triazolopyrimidine herbicide that inhibits acetolactate synthase (ALS) [, , , , , , , ].

Q2: How does Metosulam exert its herbicidal effect after inhibiting ALS?

A2: Inhibiting ALS disrupts the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine [, ]. These amino acids are essential for plant growth and development. The depletion of BCAAs ultimately leads to plant death [, , ].

Q3: What is the molecular formula and weight of Metosulam?

A3: The molecular formula of Metosulam is C14H15Cl2N5O4S, and its molecular weight is 404.28 g/mol [, , , ].

Q4: Is there spectroscopic data available for Metosulam?

A4: Yes, several studies mention using spectroscopic techniques to identify and characterize Metosulam. These include:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of Metosulam and its intermediates during synthesis [, ].

- Mass Spectrometry (MS): Employed for structural confirmation and in analytical methods for quantifying Metosulam residues [, , , ].

- Infrared Spectroscopy (IR): Utilized to confirm the structure of Metosulam intermediates during synthesis [, ].

Q5: How does Metosulam perform under different environmental conditions?

A5: Metosulam's activity is affected by temperature. Its efficacy increases with lower temperatures, especially between 1-5°C []. This suggests a potential for rate adjustment based on prevailing temperatures.

Q6: Does Metosulam leach easily in soil?

A6: Yes, studies have shown that Metosulam can leach in soil, particularly the triasulfuron component []. This highlights the importance of considering its potential environmental impact.

Q7: Does Metosulam exhibit any catalytic properties?

A7: Metosulam is not known to exhibit catalytic properties. Its primary mode of action is through the inhibition of the enzyme ALS, which is not a catalytic process.

Q8: Have there been any computational studies on Metosulam?

A8: While specific QSAR models weren't detailed in the provided abstracts, computational chemistry techniques are frequently employed in pesticide development []. It is highly likely that computational methods were used in the development and optimization of Metosulam.

Q9: How do structural modifications of Metosulam affect its activity?

A9: Research on triazolopyrimidine sulfonamide derivatives, including Metosulam, has shown that even small structural changes can significantly impact their inhibitory activity against ALS []. These modifications can influence their binding affinity to the enzyme and thus their overall herbicidal efficacy.

Q10: What are some formulation strategies used to improve Metosulam's application?

A10: One study focuses on developing granules with improved dispersion properties for pesticides, including Metosulam []. This approach aims to enhance the herbicide's solubility and bioavailability in water, leading to better efficacy and potentially reducing the required application rates.

Q11: Is there information available regarding SHE regulations for Metosulam?

A11: While the provided abstracts don't delve into specific SHE regulations, researchers and companies developing and commercializing Metosulam are obligated to adhere to stringent safety and environmental regulations [, , ]. This includes thorough toxicological studies, environmental fate assessments, and adherence to guidelines set by regulatory agencies like the EPA.

Q12: How is Metosulam absorbed and distributed in plants?

A12: Metosulam is absorbed primarily through the leaves and translocated within the plant [, ]. This systemic action allows it to reach the target site, ALS, in various plant tissues.

Q13: What types of studies have been conducted to assess the efficacy of Metosulam?

A13: Various studies, including controlled environment (in vitro) and field trials (in vivo) have been conducted to evaluate the efficacy of Metosulam:

- Laboratory Bioassays: Researchers used pea and lupin radicles to assess the activity of Metosulam in different soil types, demonstrating the sensitivity of these species to the herbicide [].

- Pot Experiments: Pot trials were used to investigate the effectiveness of Metosulam against hoary cress, comparing its efficacy when plants were generated from seeds versus root fragments [].

- Field Trials: Numerous field experiments evaluated the effectiveness of Metosulam in controlling various broadleaf weeds in cereal crops like wheat, barley, and maize [, , , , , , , ].

Q14: Has resistance to Metosulam been observed in weed populations?

A14: Yes, resistance to Metosulam has been observed in some weed species, particularly wild radish (Raphanus raphanistrum) [, , ]. This highlights the need for resistance management strategies, such as herbicide rotation and diversified weed control methods.

Q15: Is there cross-resistance between Metosulam and other ALS-inhibiting herbicides?

A15: Yes, cross-resistance to Metosulam has been observed in wild radish populations resistant to other ALS inhibitors like chlorsulfuron [, , , ]. This cross-resistance can limit the effectiveness of these herbicides when used in rotation.

Q16: What analytical methods are used to detect and quantify Metosulam?

A16: Several analytical techniques have been employed to determine Metosulam residues in various matrices, including:

- High-Performance Liquid Chromatography (HPLC): Used to quantify Metosulam residues in soil and water after extraction and cleanup procedures [, , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying Metosulam, particularly in complex matrices like soil [].

- Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers even greater sensitivity and speed for multiresidue analysis of Metosulam and other herbicides in various matrices [].

- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Combined with solid-phase extraction, this technique allows for sensitive analysis of Metosulam in challenging matrices like soy milk [].

Q17: Can adding adjuvants enhance Metosulam's weed control efficacy?

A19: While not directly addressed in the abstracts, researchers often explore the use of adjuvants to improve herbicide efficacy [, ]. Adjuvants can enhance herbicide retention, penetration, and uptake by weeds, potentially improving Metosulam's performance.

Q18: Does the timing of Metosulam application influence its effectiveness?

A20: Yes, the timing of Metosulam application is crucial for optimal weed control [, ]. Research suggests that applying Metosulam at specific growth stages of both the crop and weeds is essential for maximizing efficacy and minimizing crop damage.

Q19: Are there specific weed species that are more susceptible to Metosulam?

A21: Yes, Metosulam exhibits selectivity in its weed control spectrum [, , , , , ]. Research indicates that Metosulam is generally more effective against certain broadleaf weed species compared to others, highlighting the importance of proper weed identification for effective control.

Q20: Can Metosulam be used in combination with other herbicides for broader weed control?

A22: Yes, Metosulam is often used in combination with other herbicides having different modes of action to broaden the weed control spectrum and manage herbicide resistance [, , , , ]. This approach aims to target a wider range of weed species and delay the development of herbicide resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。